Home > Products > Screening Compounds P95773 > Miriplatin monohydrate
Miriplatin monohydrate - 250159-48-9

Miriplatin monohydrate

Catalog Number: EVT-275288
CAS Number: 250159-48-9
Molecular Formula: C34H68N2O4Pt
Molecular Weight: 782 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Miriplatin (MPT) is a novel platinum complex used in TACE that shows promise for the treatment of hepatocellular carcinoma (HCC). Miriplatin is a lipophilic platinum complex that can be easily suspended in Lipiodol and gradually releases active platinum compounds in tumor tissue. Miriplatin is less severe toxicity profile compared to other platinum anticancer agents.
Synthesis Analysis

Synthetic Routes and Reaction Conditions

The synthesis of miriplatin monohydrate typically involves several key steps:

  1. Formation of Silver Complex: The process begins with the reaction of cis-dichloro-[(1R,2R)-cyclohexanediamine]platinum(II) with silver nitrate. This reaction forms a silver complex that is crucial for the subsequent steps.
  2. Reaction with Myristic Acid: The silver complex is then reacted with myristic acid, leading to the formation of miriplatin.
  3. Controlled Conditions: Throughout this synthesis, it is essential to maintain controlled temperature and pH levels to ensure the formation of the desired product with high yield and purity .

Industrial Production Methods

In industrial settings, the synthesis follows similar protocols but is scaled up significantly. High-purity reagents are utilized along with advanced purification techniques to achieve a product that meets clinical standards. The final formulation typically involves creating a stable suspension with lipiodol for therapeutic use .

Molecular Structure Analysis

Miriplatin monohydrate features a unique molecular structure characterized by:

  • Platinum Center: At its core lies a platinum(II) ion coordinated by two myristate ligands and one cyclohexanediamine moiety.
  • Chirality: The compound exhibits chirality due to the presence of the cyclohexanediamine, which exists in specific stereoisomeric forms (1R,2R).
  • Hydration: The monohydrate form indicates the presence of one water molecule associated with each molecule of miriplatin.

Analytical techniques such as elemental analysis, electrospray ionization mass spectrometry, Fourier-transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy are employed to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

Miriplatin monohydrate participates in various chemical reactions:

  • Oxidation Reactions: The platinum center can undergo oxidation, potentially forming higher oxidation state species.
  • Reduction Reactions: Conversely, it can be reduced to lower oxidation states, which is critical for its activation in biological systems.
  • Substitution Reactions: Ligands around the platinum center can be substituted with other ligands, affecting reactivity and biological activity.

Common Reagents and Conditions

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperature and pH conditions to achieve desired outcomes .

Major Products Formed

The products formed from reactions involving miriplatin depend on the nature of the reaction:

  • Oxidation may yield platinum(IV) species.
  • Reduction leads to various platinum(II) complexes.
  • Substitution reactions can create new platinum complexes with altered properties .
Mechanism of Action

Miriplatin monohydrate exerts its anticancer effects primarily through selective uptake by liver cancer cells. Once internalized:

  1. Hydrolysis: The compound undergoes hydrolysis to release active platinum species.
  2. DNA Interaction: These active species form adducts with DNA, disrupting replication and transcription processes.
  3. Induction of Apoptosis: The formation of DNA adducts triggers cellular apoptosis.
  4. Oxidative Stress: Additionally, miriplatin induces oxidative stress within cancer cells, further enhancing its therapeutic effects.

The targeted delivery mechanism via transarterial chemoembolization ensures that miriplatin accumulates in tumor tissues, thereby maximizing its efficacy while minimizing systemic exposure .

Physical and Chemical Properties Analysis

Miriplatin monohydrate possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 585.0 g/mol.
  • Solubility: It is lipophilic and can be suspended in lipiodol, which aids in its delivery method.
  • Viscosity: The suspension's viscosity can vary significantly; it has been reported that warming the suspension reduces viscosity, facilitating better delivery during procedures like transarterial chemoembolization.

These properties are critical for ensuring effective administration and therapeutic outcomes in clinical settings .

Applications

Miriplatin monohydrate has diverse applications across various fields:

  • Medical Use: Primarily used in treating hepatocellular carcinoma through transarterial chemoembolization.
  • Research Applications:
    • In chemistry, it serves as a model compound for studying platinum-based coordination complexes.
    • In biology, it is used to explore interactions with biomolecules and cellular processes.
    • In pharmaceutical development, it contributes to creating novel anticancer therapies and drug delivery systems.
Synthetic Chemistry and Industrial Manufacturing of Miriplatin Monohydrate

Novel Synthetic Routes for Lipophilic Platinum Complexes

Traditional platinum drug synthesis often relies on potassium tetrachloroplatinate(II) (K₂PtCl₄) as a precursor, requiring silver salts for chloride abstraction to generate reactive aquo species. For miriplatin, this approach introduces significant impurities: residual silver ions complicate purification and pose toxicity risks. A breakthrough method detailed in Patent CN104119387A uses trans-[(1R,2R)-cyclohexane-1,2-diamine]dichloroplatinum(II) as the starting material. This complex undergoes ligand exchange in a dichloromethane-alcohol mixed solvent system, where myristic acid displaces chloride ions without silver catalysis [2].

The reaction mechanism proceeds via nucleophilic substitution:

[Pt(dach)Cl₂] + 2 CH₃(CH₂)₁₂COOH → [Pt(dach)(myristate)₂] + 2 HCl  

Key advantages include:

  • Elimination of silver intermediates, reducing metal contamination risks.
  • Enhanced yield (≥85%) due to suppressed side reactions.
  • Reduced purification burden by avoiding silver chloride precipitation.

Table 1: Comparative Synthetic Routes for Miriplatin Precursors

MethodPrecursorCatalystMax YieldMajor Impurities
Traditional K₂PtCl₄ routeK₂PtCl₄AgNO₃68%AgCl, KCl
Novel direct substitution[Pt(dach)Cl₂]None92%Unreacted myristic acid

Optimization of Reaction Conditions for Scalable Production

Scalability demands precise control over reaction kinetics and crystallization. CN104119387A identifies four critical parameters:

  • Temperature Control:
  • Myristate ligand exchange proceeds optimally at 40–45°C. Below 35°C, reaction kinetics slow drastically; above 50°C, solvolysis degrades the platinum complex [2].
  • Stirring Efficiency:
  • Heterogeneous mixing (due to myristic acid’s low solubility) necessitates high-shear stirring ≥800 rpm. This ensures uniform reagent distribution and prevents localized overheating.
  • Crystallization Protocol:
  • Post-reaction, cooling to 0–5°C induces crystallization. Adding n-heptane as an anti-solvent increases yield but requires removal via vacuum distillation to avoid organic residues [2].
  • Filtration and Washing:
  • The crude product is washed sequentially with:
  • Cold ethanol/water (1:1 v/v) to remove HCl.
  • n-Hexane to eliminate unreacted myristic acid.
  • Centrifugal filtration under inert atmosphere (N₂) prevents oxidation [2].

Table 2: Impact of Reaction Parameters on Miriplatin Yield

ParameterSuboptimal ConditionOptimal ConditionYield Change
Temperature30°C45°C+40%
Stirring Speed200 rpm800 rpm+25%
Cooling RateNo controlled cooling1°C/min to 4°C+15%
Anti-solvent VolumeNone2x reaction volume+12%

Solvent Systems and Catalytic Processes in Myristate Ligand Incorporation

Incorporating the C₁₄ myristate chains—key to miriplatin’s lipophilicity—requires solvents that balance platinum complex solubility and ligand reactivity. Dichloromethane (DCM) blended with short-chain alcohols (e.g., methanol, ethanol, isopropanol) achieves this:

  • DCM solubilizes the platinum precursor.
  • Alcohols protonate chloride leaving groups, accelerating substitution.
  • Water content must be <0.5% to prevent hydrolysis of platinum-chloride bonds [2] [5].

The process leverages in situ acid catalysis: Myristic acid’s carboxyl group attacks platinum after alcohol protonation of Pt-Cl bonds. This avoids silver but necessitates anhydrous conditions. Post-reaction, solvent recovery is critical:

  • Vacuum distillation at 30–35°C reclaims >95% DCM.
  • Alcohol residues are removed by azeotropic distillation with toluene [5].

Table 3: Solvent Systems for Ligand Incorporation

Solvent Blend (v/v)Reaction Rate (h⁻¹)Myristate Incorporation EfficiencyPt Loss to Filtrate
DCM:Methanol (9:1)0.4298%<1%
DCM:Ethanol (8:2)0.3895%2%
DCM:Isopropanol (7:3)0.2585%5%
Tetrahydrofuran (THF) alone0.1872%12%

Industrial Challenges in Avoiding Residual Silver Ions and Toxic Solvents

Silver Residue Mitigation:

Legacy platinum synthesis routes use AgNO₃ to generate reactive [Pt(dach)(H₂O)₂]²⁺ intermediates. This introduces silberchlorid (AgCl) precipitates requiring complex filtration. More critically, residual silver (even at ppm levels) accelerates drug decomposition and poses nephrotoxicity risks. CN104119387A solves this by:

  • Direct chloride displacement by myristate without aqueous steps.
  • Ion-exchange cartridges in post-filtration washes to capture trace Ag⁺/Cl⁻ [2].

Toxic Solvent Management:

Dichloromethane (Class 2 ICH solvent) requires stringent controls to limit residues to <600 ppm. The process employs:

  • Multi-stage wiped-film evaporation to reduce DCM to <100 ppm.
  • Ethanol/water recrystallization to further lower residuals to <10 ppm [5].Alternative solvents like chloroform or methyl halides were rejected due to genotoxicity concerns (ICH Class 1) or lower yields [2].

Hydration Control:

Miriplatin monohydrate stability hinges on precise water content. Over-drying produces anhydrous crystals prone to aggregation, while excess water promotes hydrolysis. Industrial lyophilization maintains water content at 3.8–4.2% w/w, verified by Karl Fischer titration [5].

Table 4: Industrial Specifications for Miriplatin Monohydrate Purity

ImpurityAcceptance LimitDetection Method
Silver (Ag⁺)≤1 ppmICP-MS
Dichloromethane≤10 ppmGC-FID
Free myristic acid≤0.5% w/wHPLC-ELSD
Water content3.8–4.2% w/wKarl Fischer titration
[Pt(dach)Cl₂]≤0.3% w/wHPLC-UV

Compound Glossary

Properties

CAS Number

250159-48-9

Product Name

Miriplatin monohydrate

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate;hydrate

Molecular Formula

C34H68N2O4Pt

Molecular Weight

782 g/mol

InChI

InChI=1S/2C14H28O2.C6H14N2.H2O.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;1H2;/q;;;;+2/p-2/t;;5-,6-;;/m..1../s1

InChI Key

LWDBMUAJGMXQAY-GSEQGPDBSA-L

SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.O.[Pt+2]

Solubility

Soluble in DMSO, not in water

Synonyms

SM 11355; SM-11355; SM11355; Miripla; Miriplatin; Miriplatin hydrate; MTP.

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.O.[Pt+2]

Isomeric SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.O.[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.